Enterodiol

Vue d'ensemble

Description

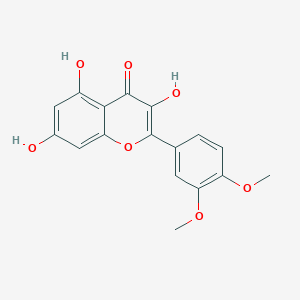

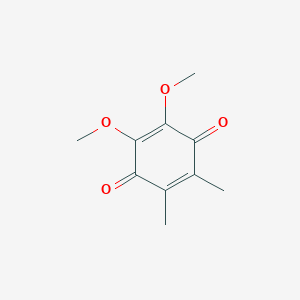

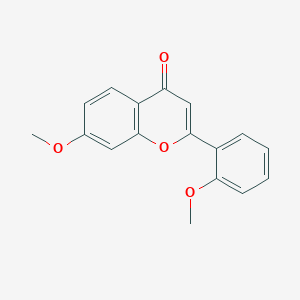

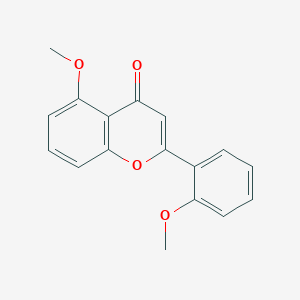

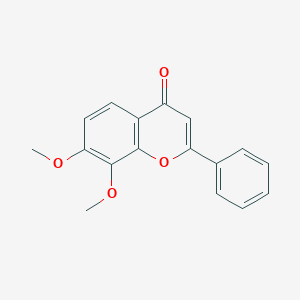

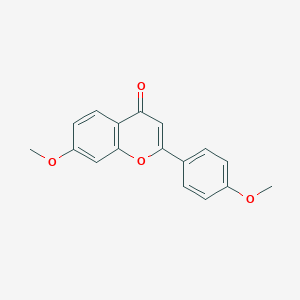

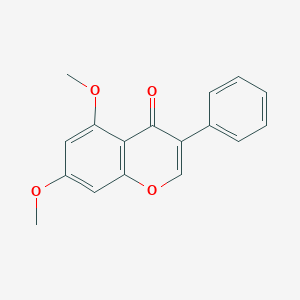

Enterodiol is an organic compound with the formula [HOC6H4CH2CH(CH2OH)]2 . It is formed by the action of intestinal bacteria on lignan precursors . As such, it is sometimes classified as an enterolignan or mammalian lignan . Elevated levels of enterodiol in urine are attributed to the consumption of tea and other lignan-rich foods .

Molecular Structure Analysis

Enterodiol has a molecular weight of 302.36 g/mol . Its chemical structure consists of two phenyl groups (benzene rings) each attached to a hydroxymethyl group (CH2OH), and these two groups are connected by a butane-1,4-diol group .Chemical Reactions Analysis

Enterodiol is formed by the action of intestinal bacteria on lignan precursors . The biotransformation of substrates in defatted flaxseeds into Enterodiol is a joint work by different members of a bacterial consortium .Physical And Chemical Properties Analysis

Enterodiol is a colorless compound . It has a molecular weight of 302.36 g/mol . It is recommended to store Enterodiol in a dry and well-ventilated place at a temperature between 2 - 8 °C .Applications De Recherche Scientifique

Interaction with Gut Microbiota

The human gut microbiota can convert dietary lignans into biologically active compounds, especially enterolignans like Enterodiol . These enterolignans play anti-inflammatory and anti-oxidant roles, act as estrogen receptor activators, and modulate gene expression and/or enzyme activity .

Anti-Inflammatory and Anti-Oxidant Roles

Enterodiol has been found to have anti-inflammatory and anti-oxidant properties . This means it can help reduce inflammation and oxidative stress in the body, which are linked to many chronic diseases.

Estrogen Receptor Activation

Enterodiol can act as an estrogen receptor activator . This means it can bind to estrogen receptors in the body and mimic the effects of estrogen, which can have various health benefits.

4. Modulation of Gene Expression and Enzyme Activity Enterodiol has been found to modulate gene expression and/or enzyme activity . This means it can influence the way genes are expressed in the body and how enzymes function, which can have various effects on health.

5. Active Transport by Liver Cell Membranes Research has shown that Enterodiol can be actively transported by rat liver cell membranes . This could help explain the rather high blood concentrations of this estrogenic enterolignan compared to other compounds, which are extensively metabolized by the intestine and the liver .

Prevention of Hormone-Dependent Diseases

The effects of enterolignans, including Enterodiol, on the prevention of hormone-dependent diseases such as osteoporosis, cardiovascular diseases, hyperlipemia, breast cancer, colon cancer, prostate cancer, and menopausal syndrome have attracted much attention .

Potential Role in Cancer Prevention

Enterodiol has been linked to the prevention of various types of cancer, including colorectal and breast cancer . This is likely due to its anti-inflammatory, anti-oxidant, and estrogen receptor activation properties .

Cardiovascular Disease Prevention

Enterodiol may also play a role in the prevention of cardiovascular diseases . This could be due to its anti-inflammatory and anti-oxidant properties, as well as its ability to modulate gene expression and enzyme activity .

Mécanisme D'action

Target of Action

Enterodiol primarily targets colorectal cancer (CRC) cells . It exhibits apoptotic effects on these cells, contributing to its anti-cancer activities .

Mode of Action

Enterodiol interacts with its targets, primarily CRC cells, to induce apoptosis . This interaction leads to changes in the cells, resulting in their programmed death, which is a crucial aspect of its anti-cancer activity .

Biochemical Pathways

Enterodiol is a product of the biotransformation of lignan precursors, specifically secoisolariciresinol diglucoside (SDG), by human intestinal bacteria . This transformation process involves various biochemical pathways, leading to the production of enterodiol . The gut microbiota plays a crucial role in this process .

Pharmacokinetics

The pharmacokinetics of enterodiol involve its absorption, distribution, metabolism, and excretion (ADME). Enterodiol is transformed from lignans found in various whole-grain cereals, nuts, legumes, flaxseed, and vegetables by human intestinal bacteria . The pharmacokinetics of enterodiol consumed through milk may have implications for ruminants and humans’ health .

Result of Action

The primary result of enterodiol’s action is the induction of apoptosis in CRC cells . This leads to the death of these cells, contributing to its anti-cancer activities . Additionally, enterodiol has been associated with estrogenic activity, which could have implications for hormone-dependent diseases .

Action Environment

The action of enterodiol is influenced by various environmental factors. For instance, the presence of stearic acid can modulate the effects of enterodiol on human serum albumin reactivity and its binding to human serum albumin . This modulation could be important for the pharmacokinetics and expression of enterodiol’s antioxidant effects in vivo after the intake of lignan-rich food .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWONJCNDULPHLV-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047876 | |

| Record name | (-)-Enterodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enterodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Enterodiol | |

CAS RN |

80226-00-2 | |

| Record name | Enterodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enterodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Enterodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enterodiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTERODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enterodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the exact mechanism of action for Enterodiol is still under investigation, research suggests it may exert anti-tumor effects by hindering cancer cell proliferation. This is potentially mediated through the inhibition of vascular endothelial growth factor (VEGF) [] and by influencing the mitogen-activated protein kinase (MAPK) signaling pathway, impacting proliferation and apoptosis []. In breast cancer cells, Enterodiol, along with Enterolactone, has demonstrated anti-estrogenic effects by counteracting estradiol-induced growth and angiogenesis [].

A:

- Molecular formula: C18H22O4 []

- Spectroscopic data: Detailed spectroscopic characterization, including 1H and 13C NMR data, can be found in scientific literature focused on the synthesis and characterization of Enterodiol and related compounds [].

A: Research indicates that Enterodiol is absorbed into the bloodstream following the conversion of plant lignans by intestinal bacteria [, ]. It is then slowly eliminated from the body, with a mean residence time of approximately 20 hours []. The elimination half-life of Enterodiol is shorter than that of Enterolactone []. A substantial portion of absorbed Enterodiol is excreted in urine []. Factors such as antibiotic use, defecation frequency, and body mass index can influence plasma concentrations of Enterodiol [].

A: In vitro studies have shown that Enterodiol can inhibit the growth of colorectal cancer cells by inducing apoptosis and suppressing cell migration []. In vivo studies using mice models have demonstrated that Enterodiol can counteract estradiol-induced tumor growth and angiogenesis in breast cancer []. Additionally, research in gnotobiotic rats revealed that the bacterial conversion of plant lignans to Enterodiol and Enterolactone enhanced their anti-cancer effects in a chemically induced breast cancer model [].

ANone: Currently, specific resistance mechanisms to Enterodiol have not been extensively studied in the provided research papers. Further investigation is required to understand the potential development of resistance and any cross-resistance with other compounds.

A: Enterodiol, along with Enterolactone, becomes bioavailable after being produced in the colon by the human gut microbiota from plant lignans [, ]. Studies suggest a significant portion of Enterodiol is absorbed into circulation and later excreted in urine []. While research indicates a potential protective role for Enterodiol against colorectal adenomas [], findings for other conditions like colorectal carcinomas and myocardial infarction are less conclusive [].

A: Research suggests that Enterodiol can undergo oxidative metabolism in the liver []. Studies using liver microsomes from rats, pigs, and humans have shown that Enterodiol is metabolized into several monohydroxylated metabolites []. This indicates that oxidative metabolism is likely a key process in the disposition of Enterodiol within the mammalian system.

A: Enterodiol is formed in the colon through the transformation of plant lignans by the gut microbiota []. Consuming flaxseed, a rich source of the precursor secoisolariciresinol diglucoside (SDG), significantly increases urinary excretion of Enterodiol in a dose-dependent manner []. Studies also show that consuming flaxseed increases fecal Enterodiol levels in lactating dairy cows [].

ANone: Several analytical techniques are employed to study Enterodiol:

- Gas chromatography-mass spectrometry (GC-MS): This is a widely used method for quantifying Enterodiol and Enterolactone in various biological samples [, ]. This technique often utilizes stable isotope-labeled analogues as internal standards for accurate quantification.

- High-performance liquid chromatography (HPLC): This method, often coupled with mass spectrometry, is employed to measure Enterodiol levels in various matrices, including plasma and urine [, , ].

ANone: While the provided research papers do not delve into the complete history of Enterodiol research, they highlight key areas of focus:

- Early studies identified Enterodiol and Enterolactone as the first mammalian lignans and developed methods for their measurement in biological fluids using GC-MS [].

- Research has focused on understanding the biotransformation pathways of plant lignans to Enterodiol by intestinal bacteria [, ].

- Significant efforts have been dedicated to elucidating the potential health benefits of Enterodiol, particularly its role in chronic disease prevention [, , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.